molecular formula C31H34N4O10 B12298474 [12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate

[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate

Katalognummer: B12298474
Molekulargewicht: 622.6 g/mol
InChI-Schlüssel: GATZXGIUISULHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saframycin R is a member of the saframycin family of antibiotics, which are known for their potent antitumor properties. These compounds are characterized by their unique tetrahydroisoquinoline structure, which is responsible for their biological activity. Saframycin R was first isolated from the bacterium Streptomyces lavendulae and has shown significant promise in the treatment of various cancers due to its ability to inhibit the proliferation of tumor cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of saframycin R involves a series of complex chemical reactions. One of the key steps in the synthesis is the formation of the tetrahydroisoquinoline core, which is achieved through a Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde with an amine to form the tetrahydroisoquinoline ring system . The synthetic route also includes several oxidation and reduction steps to introduce the necessary functional groups and achieve the final structure of saframycin R .

Industrial Production Methods

Industrial production of saframycin R typically involves fermentation processes using genetically engineered strains of Streptomyces lavendulae. These strains are optimized to produce high yields of the compound, which is then extracted and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Saframycin R undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of saframycin R include:

    Oxidizing agents: Hydrogen peroxide, molecular oxygen.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of saframycin R, which may have different biological activities and properties. These derivatives are often studied to understand the structure-activity relationship and to develop more potent and selective antitumor agents .

Wirkmechanismus

The mechanism of action of saframycin R involves its interaction with DNA, where it forms covalent bonds with the DNA strands, leading to the inhibition of DNA replication and transcription. This ultimately results in the inhibition of tumor cell proliferation. The molecular targets of saframycin R include DNA and various enzymes involved in DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to saframycin R include:

Uniqueness of Saframycin R

Saframycin R is unique due to its specific structural features and its potent antitumor activity. It has a distinct tetrahydroisoquinoline core and unique functional groups that contribute to its biological activity. Additionally, its ability to form covalent bonds with DNA sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C31H34N4O10

Molekulargewicht

622.6 g/mol

IUPAC-Name

[12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate

InChI

InChI=1S/C31H34N4O10/c1-12-25(39)15-8-18-24-23-16(26(40)13(2)29(44-6)30(23)45-21(38)11-36)7-17(34(24)4)19(9-32)35(18)20(10-33-31(42)14(3)37)22(15)27(41)28(12)43-5/h17-20,24,36,40H,7-8,10-11H2,1-6H3,(H,33,42)

InChI-Schlüssel

GATZXGIUISULHU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)OC(=O)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.